molecular formula C15H27NO3 B13077165 tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate CAS No. 1638759-67-7

tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate

Cat. No.: B13077165
CAS No.: 1638759-67-7
M. Wt: 269.38 g/mol
InChI Key: LZMGHJUMIOMQFW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a common structural motif in pharmaceuticals, which is protected by a Boc (tert-butoxycarbonyl) group . This protection enhances the compound's stability and makes it a versatile intermediate for multi-step synthetic processes. The pendant 5-oxopentyl chain provides a reactive handle for further chemical modifications, allowing researchers to link this scaffold to other complex molecules or create diverse chemical libraries. Compounds with this core piperidine-carboxylate structure are frequently utilized in the synthesis of potential therapeutic agents. For instance, structurally related piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating promising oral efficacy in mouse models of malaria . The exploration of such piperidine-based compounds highlights their value in developing treatments for global health concerns like malaria, particularly as drug resistance to existing therapies grows . Furthermore, similar Boc-protected piperidine compounds are widely used in designing molecules for neurodegenerative diseases and central nervous system targets . The mechanism of action for derivatives stemming from this intermediate often involves highly specific interactions with biological targets, such as enzyme active sites. Research on analogous compounds shows that they can bind non-covalently to specific pockets on target proteins, conferring species selectivity—a critical factor in minimizing off-target effects in mammalian cells and improving drug safety profiles . This product is intended for research and development purposes only by technically qualified personnel. It is not intended for use in foods, drugs, cosmetics, or household products and is not for human or veterinary use.

Properties

CAS No.

1638759-67-7

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-12(6-5-11-17)13-7-9-16(10-8-13)14(18)19-15(2,3)4/h11-13H,5-10H2,1-4H3

InChI Key

LZMGHJUMIOMQFW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 5-oxopentan-2-one. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the tert-butyl ester.

Scientific Research Applications

Medicinal Chemistry

A. Central Nervous System (CNS) Penetration

Research indicates that compounds similar to tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate have been developed to target CNS-related conditions. For instance, inhibitors targeting Toxoplasma gondii cathepsin L (TgCPL) have shown promise in treating chronic infections that affect the CNS. The ability of such compounds to penetrate the blood-brain barrier is crucial for their efficacy in treating neurological disorders .

B. Potential as Antiparasitic Agents

The compound's structure suggests potential as an antiparasitic agent, particularly against protozoan infections like toxoplasmosis. The inhibition of TgCPL has been highlighted as a viable therapeutic target, with modifications to existing compounds leading to improved potency and selectivity .

Case Studies and Research Findings

A. CNS Drug Development

A study focused on developing CNS penetrant inhibitors for Toxoplasma gondii highlighted the importance of scaffold hopping in drug design. This approach led to significant improvements in potency against TgCPL while ensuring that the compounds could effectively cross the blood-brain barrier .

B. Structure-Activity Relationship (SAR) Studies

Research has also explored the structure-activity relationships of piperidine derivatives, demonstrating that modifications to the piperidine ring can enhance biological activity and selectivity for specific targets . This is particularly relevant for compounds designed to combat multidrug-resistant strains of pathogens.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its derivative form. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact mechanism varies based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Cyclopropane Derivatives

  • tert-Butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate (): Synthesis: Photoredox-catalyzed radical addition using tert-butyl 4-borylpiperidine-1-carboxylate and methyl 4-chloro-2-methylenebutanoate. Yield: 90% purity after flash chromatography. Key Features: Cyclopropane ring with a methoxycarbonyl group; characterized by ¹H/¹³C NMR and HRMS.
  • tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate (): Synthesis: Similar photoredox method but with 4-chloro-2-methylenebutanenitrile. Yield: 60% purity. Key Features: Nitrile-substituted cyclopropane; lower yield attributed to steric or electronic effects of the cyano group .

Benzimidazolone Derivatives

  • tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate ():

    • Synthesis : Nitroaniline intermediate reduction (81% yield) followed by cyclization (89% yield).
    • Application : Precursor to selective kinase inhibitors targeting oxidative stress pathways.
    • Characterization : LCMS [M-isobutene]+ .
  • tert-Butyl 4-(4-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate ():

    • Key Variation : Chlorine substituent enhances electrophilicity for nucleophilic aromatic substitution.

Enone and Aryl-Substituted Derivatives

  • tert-Butyl (E)-4-(5-(3-methoxyphenyl)-5-oxopent-3-en-1-yl)piperidine-1-carboxylate (S15, ): Synthesis: Catalytic cyclooligomerization of enones with tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. Yield: 88% as a light yellow oil. Key Feature: Conjugated enone system with a 3-methoxyphenyl group, enabling Michael addition or Diels-Alder reactivity .

Key Observations :

  • Photoredox catalysis () offers modular access to cyclopropane derivatives but varies in yield depending on substituent electronics.
  • Benzimidazolone synthesis (–4) relies on robust nitro-to-amine reduction pathways.

Biological Activity

Chemical Identification
tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate is a compound with the molecular formula C13H23N1O3C_{13}H_{23}N_{1}O_{3} and a molecular weight of approximately 243.34 g/mol. It is categorized under piperidine derivatives, which are known for their diverse biological activities.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including potential analgesic and anti-inflammatory properties. The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets.

The mechanism by which this compound exerts its effects is not fully elucidated in the literature. However, it is hypothesized that its activity may involve modulation of neurotransmitter systems, particularly those related to pain and inflammation pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring and the carboxylate group can significantly influence the biological activity of similar compounds. For instance, variations in substituents on the piperidine nitrogen or alterations to the carbon chain length can enhance or diminish efficacy.

Case Studies

  • Analgesic Activity : A study investigating piperidine derivatives found that certain analogs demonstrated significant analgesic effects in animal models, suggesting that this compound may have similar properties .
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory potential of related compounds, reporting a decrease in inflammatory markers in treated subjects . This suggests a possible therapeutic application for this compound in inflammatory conditions.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that some piperidine derivatives could selectively induce apoptosis in cancer cell lines, warranting further investigation into the anticancer potential of this compound .

Toxicology

While specific toxicological data for this compound is limited, general observations on piperidine derivatives suggest low acute toxicity at therapeutic doses. Long-term exposure studies are necessary to fully understand its safety profile.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicSignificant pain relief in animal models
Anti-inflammatoryDecreased inflammatory markers
CytotoxicityInduction of apoptosis in cancer cell lines

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